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Compound of Interest

Compound Name:
3-Methylquinoxaline-2-

carbaldehyde

CAS No.: 25519-55-5

Cat. No.: B027001 Get Quote

Executive Summary: The Privileged Scaffold
The quinoxaline (1,4-diazanaphthalene) ring system is a "privileged scaffold" in medicinal

chemistry due to its ability to mimic purine bases and interact with diverse biological targets,

including kinases (VEGFR, EGFR), DNA (intercalation), and bacterial cell membranes. This

guide dissects the molecular substitutions that drive potency, selectivity, and pharmacokinetic

profiles, comparing novel derivatives directly against clinical standards like Doxorubicin and

Vemurafenib.

Chemical Foundation & Synthesis
The versatility of the quinoxaline core stems from the ease of functionalization at positions 2, 3,

6, and 7. The most robust synthetic route remains the condensation of o-phenylenediamines

with 1,2-dicarbonyl compounds.

General Synthetic Workflow
The following diagram illustrates the standard condensation pathway and key variations for

introducing diversity.
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Figure 1: General synthetic pathway for quinoxaline derivatives via condensation.

Validated Protocol: Condensation Synthesis
Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).

Reagents:o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (20 mL), Glacial Acetic

Acid (Cat. 3-5 drops).

Procedure:

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

Add catalytic glacial acetic acid.[1]

Reflux the mixture at 80°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Causality: Reflux provides the activation energy for the double condensation; acid

catalysis protonates the carbonyls, increasing electrophilicity for the amine attack.

Cool to room temperature.[2][3] The product will precipitate.[1]

Filter and recrystallize from ethanol.[1][3]

Validation: Melting point (126-127°C) and 1H-NMR (Multiplets at 7.3-7.5 ppm).

SAR Landscape: Anticancer Activity
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Quinoxalines exert anticancer effects primarily through Kinase Inhibition (ATP competitive

binding) and DNA Intercalation.

Structure-Activity Map
Modifications at specific positions yield predictable shifts in bioactivity.
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Figure 2: SAR Pharmacophore Map highlighting key substitution effects.

Comparative Performance Data
The following table compares specific quinoxaline derivatives against clinical standards. Note

the superior potency of specific derivatives in targeted assays.
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Compo
und ID

Target
Mechani
sm

Cell
Line

IC50
(µM/nM)

Standar
d Drug

Standar
d IC50

Relative
Potency

Ref

Cmpd 24
BRAF

Inhibitor

A375

(Melano

ma)

3 nM
Vemurafe

nib
139 nM

46x More

Potent
[1]

Cmpd 5
ASK1

Inhibitor

Kinase

Assay
30.17 nM GS-4997 >100 nM Superior [2]

Cmpd 14

DNA

Intercalat

or

MCF-7

(Breast)
2.61 µM

Doxorubi

cin
~2.0 µM

Compara

ble
[3]

Benzo[g]-

3

Topo IIβ

Inhibitor
MCF-7 2.89 µM

Doxorubi

cin
2.01 µM

Compara

ble
[4]

Cmpd 6k
HDAC6

Inhibitor
HCT-116 9.46 µM

Doxorubi

cin
5.57 µM Moderate [5]

Key Insight: While simple quinoxalines (Cmpd 14, 6k) often show micromolar activity

comparable to Doxorubicin, highly functionalized derivatives targeting specific kinases (Cmpd

24) can achieve nanomolar potency, significantly outperforming current standards like

Vemurafenib.

SAR Landscape: Antimicrobial Activity
Quinoxalines are effective against resistant strains (MRSA) due to their ability to disrupt cell

membranes and inhibit DNA gyrase.

Critical Substitutions[4]
Position 2/3: Introduction of hydrazine or hydrazone moieties significantly broadens the

antibacterial spectrum.

Hydrophilicity: C-2 amine substitutions that increase hydrophilicity often improve potency

against Gram-negative bacteria (E. coli) by facilitating transport through porins.
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Electron Withdrawal: An ester group at the para position of a phenyl ring attached to the

quinoxaline core enhances activity against S. aureus.

Antimicrobial Data Summary[5]
Compound Organism MIC (µg/mL)

Standard
(Ciprofloxacin)

Analysis

Cmpd 5p
S. aureus

(MRSA)
8-32 0.5 - 1.0

Moderate

potency; lower

resistance

development.

Cmpd 5m E. coli 4-32 < 1.0

Active, but less

potent than

fluoroquinolones.

Mechanistic Validation Protocols
To ensure data trustworthiness, biological activity must be validated using robust, self-validating

protocols.

MTT Cytotoxicity Assay (Standardized)
Purpose: Determine IC50 values for anticancer comparisons.

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add quinoxaline derivatives (dissolved in DMSO, final <0.1%) in serial dilutions

(0.1 - 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative

control.

Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.
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Readout: Measure Absorbance at 570 nm.

Calculation: $ \text{Cell Viability (%)} = \frac{OD_{sample} - OD_{blank}}{OD_{control} -

OD_{blank}} \times 100 $. Plot dose-response curve to derive IC50.

Mechanistic Pathway: Kinase Inhibition
The following diagram depicts the mechanism of action for quinoxaline-based kinase inhibitors

(e.g., targeting ASK1 or VEGFR).
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Figure 3: Mechanism of Action - ATP-competitive inhibition of kinase signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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